1-alpha-Linolenoyl-2-arachidoyl-sn-glycerol
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Overview
Description
DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2], also known as diacylglycerol(18:3/20:0) or DAG(18:3/20:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:3(9Z, 12Z, 15Z)/20:0) pathway and phosphatidylethanolamine biosynthesis pe(18:3(9Z, 12Z, 15Z)/20:0) pathway. DG(18:3(9Z, 12Z, 15Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:0/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:0/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
1-alpha-linolenoyl-2-icosanoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups positions 1 and 2 are specified as alpha-linolenoyl and icosanoyl (arachidoyl) respectively. It has a role as a human blood serum metabolite. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 38:3. It derives from an alpha-linolenic acid and an icosanoic acid.
Scientific Research Applications
Modulation of Immune Responses and Inflammation
1-alpha-Linolenoyl-2-arachidoyl-sn-glycerol has been observed in studies to play a role in the modulation of immune responses. For instance, 2-Arachidonoylglycerol (2-AG), a structurally related compound, has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) in murine macrophages and in mice, suggesting a potential role in the regulation of inflammatory processes (Gallily, Breuer, & Mechoulam, 2000).
Role in Lipid Biosynthesis and Stability
1-alpha-Linolenoyl-2-arachidoyl-sn-glycerol is involved in lipid biosynthesis, as evidenced by research on alpha-linolenic acid (ALA) enriched structured lipid produced via lipase-catalyzed interesterification. This process results in the modulation of triacylglycerol species, affecting the composition and oxidative stability of lipids, which can have implications for food science and nutrition (Mitra et al., 2012).
Endocannabinoid System and Synaptic Signaling
Compounds related to 1-alpha-Linolenoyl-2-arachidoyl-sn-glycerol, such as 2-AG, are part of the endocannabinoid system, playing a significant role in synaptic retrograde signaling in the central nervous system. The enzymes involved in the biosynthesis and degradation of 2-AG are critical in regulating its tissue levels, indicating a vital role in neuronal communication and potentially in the modulation of physiological processes (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).
Applications in Food Technology and Nutrition
Studies on the lipid biosynthesis in seeds, such as those of Perilla frutescens, demonstrate the involvement of 1-alpha-Linolenoyl-2-arachidoyl-sn-glycerol in the accumulation of fatty acids like alpha-linolenic acid. This has implications for food technology and nutrition, given the importance of these fatty acids in human health (Ichihara & Suda, 2003).
properties
Molecular Formula |
C41H74O5 |
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Molecular Weight |
647 g/mol |
IUPAC Name |
[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,21,39,42H,3-5,7,9-11,13,15-17,19-20,22-38H2,1-2H3/b8-6-,14-12-,21-18-/t39-/m0/s1 |
InChI Key |
KYOOZXPNLNVRQD-CVALLSOGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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